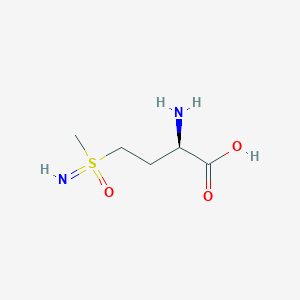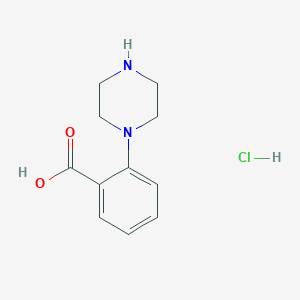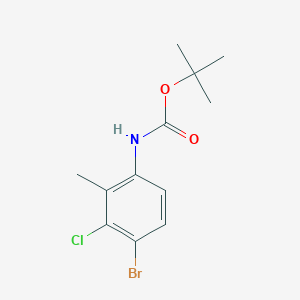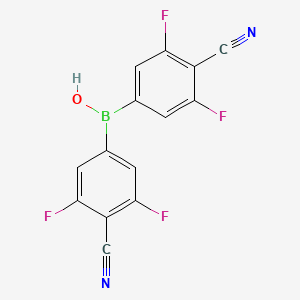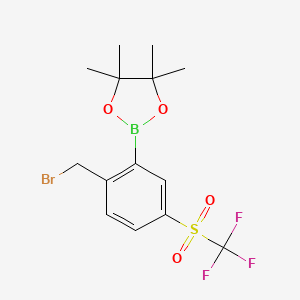
2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester is a complex organic compound with the molecular formula C14H17BBrF3O4S. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a bromomethyl group, a trifluoromethanesulfonyl group, and a boronic acid pinacol ester moiety, making it a versatile reagent in various chemical transformations.
Preparation Methods
The synthesis of 2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester typically involves multiple steps. One common synthetic route starts with the bromination of a suitable precursor, followed by the introduction of the trifluoromethanesulfonyl group. The final step involves the formation of the boronic acid pinacol ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and the nature of the reactants involved .
Scientific Research Applications
2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology and Medicine: The compound can be used to synthesize biologically active molecules, which can be further studied for their potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic acid pinacol ester moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethanesulfonyl group can also participate in various chemical transformations, enhancing the compound’s reactivity and versatility .
Comparison with Similar Compounds
Compared to other boronic acid derivatives, 2-Bromomethyl-5-(trifluoromethanesulfonyl)phenylboronic acid pinacol ester is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct chemical properties. Similar compounds include:
Phenylboronic Acid Pinacol Ester: Lacks the bromomethyl and trifluoromethanesulfonyl groups, making it less reactive in certain chemical transformations.
4-Bromomethylphenylboronic Acid Pinacol Ester: Similar structure but lacks the trifluoromethanesulfonyl group, affecting its reactivity and applications.
These comparisons highlight the unique features of this compound, making it a valuable reagent in various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-(bromomethyl)-5-(trifluoromethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BBrF3O4S/c1-12(2)13(3,4)23-15(22-12)11-7-10(6-5-9(11)8-16)24(20,21)14(17,18)19/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCPVZMMHYZTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BBrF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
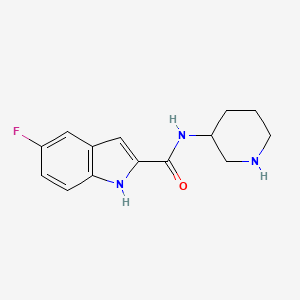
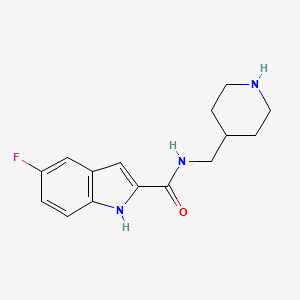
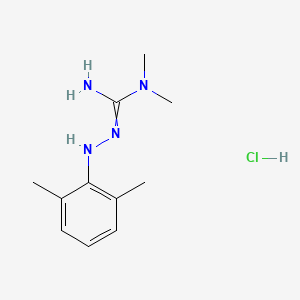

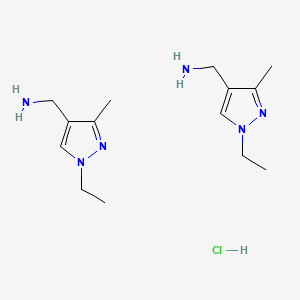
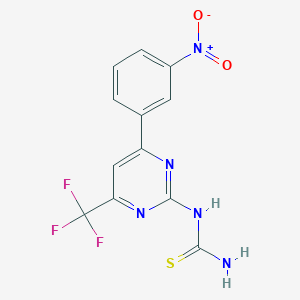
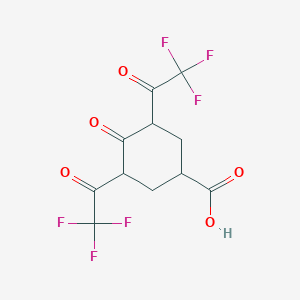
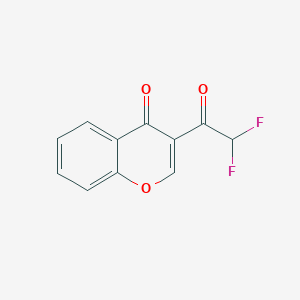
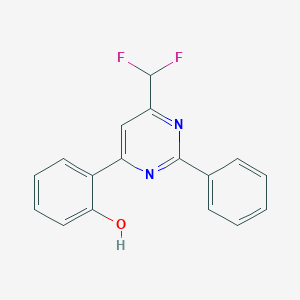
![8-Benzyl-8-azabicyclo[3.2.1]oct-3-en-3-yl] trifluoromethanesulfonate](/img/structure/B8024485.png)
